molecular formula C10H10O2 B12863437 2-(Benzofuran-6-yl)ethanol

2-(Benzofuran-6-yl)ethanol

Cat. No.: B12863437
M. Wt: 162.18 g/mol
InChI Key: SZBFSWCRRGSEPA-UHFFFAOYSA-N
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Description

2-(Benzofuran-6-yl)ethanol is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring attached to an ethanol group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-6-yl)ethanol can be achieved through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-6-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Benzofuran-6-carboxylic acid, benzofuran-6-aldehyde.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzofuran-6-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in oxidative stress and microbial infections .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a benzofuran ring.

    2-(Benzofuran-2-yl)ethanol: A similar compound with the ethanol group at the 2-position.

    6-Hydroxybenzofuran: A hydroxylated derivative of benzofuran.

Uniqueness

2-(Benzofuran-6-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(1-benzofuran-6-yl)ethanol

InChI

InChI=1S/C10H10O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,11H,3,5H2

InChI Key

SZBFSWCRRGSEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CCO

Origin of Product

United States

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